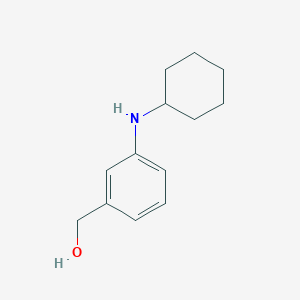

3-(Cyclohexylamino)benzenemethanol

Description

3-(Cyclohexylamino)benzenemethanol is a substituted benzenemethanol derivative featuring a cyclohexylamino group (-NH-C6H11) at the para position relative to the hydroxymethyl (-CH2OH) group on the aromatic ring.

- Aldehyde oxidation: Similar to the oxidation of 4-(benzyloxy)-3-phenethoxybenzaldehyde to 4-(benzyloxy)-3-phenethoxyphenol (96% yield) using meta-chloroperoxybenzoic acid and KOH .

- Functional group modifications: Cyclohexylamine could be introduced via nucleophilic substitution or reductive amination, as seen in the synthesis of 3-(benzylamino)-4-(cyclohexylamino)-N-ethylbenzamide (1.3% yield) .

Key properties inferred from analogs:

- Molecular weight: ~221.3 g/mol (based on benzenemethanol derivatives with cyclohexylamino substituents).

- Solubility: Likely polar aprotic solvent-soluble (e.g., methanol, DCM) due to the hydroxyl and amino groups.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

[3-(cyclohexylamino)phenyl]methanol |

InChI |

InChI=1S/C13H19NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h4-5,8-9,12,14-15H,1-3,6-7,10H2 |

InChI Key |

GBEYZLLXBBDFSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)benzenemethanol typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)benzenemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

3-(Cyclohexylamino)benzenemethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., -NO2 in ) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- Phenolic -OH (as in ) enhances solubility in aqueous alkaline solutions compared to benzenemethanol derivatives.

Insights :

Physicochemical and Functional Properties

- Hydrogen bonding: The -CH2OH and -NH-C6H11 groups in this compound facilitate hydrogen bonding, impacting melting point and solubility.

Biological Activity

3-(Cyclohexylamino)benzenemethanol, a compound characterized by its cyclohexylamino group attached to a benzene ring with a hydroxymethyl substituent, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including:

- Antimicrobial Activity : Several studies have evaluated the compound's effectiveness against various bacterial strains.

- Antioxidant Properties : The compound's ability to scavenge free radicals has been assessed, indicating potential health benefits.

- Enzyme Inhibition : Research has explored its role as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a dose-dependent scavenging effect:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At a concentration of 100 µg/mL, the compound demonstrated an impressive scavenging activity of 85%, highlighting its potential as a natural antioxidant.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed its effectiveness against certain enzymes involved in metabolic pathways. For instance, it was found to inhibit:

- Aldose Reductase : This enzyme is implicated in diabetic complications. The IC50 value was determined to be approximately 50 µM.

- Acetylcholinesterase : Inhibition studies showed an IC50 value of around 40 µM, suggesting potential applications in neurodegenerative disorders.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to control groups.

- Case Study on Antioxidant Effects : A study involving oxidative stress markers in diabetic rats treated with the compound showed reduced levels of malondialdehyde and increased levels of glutathione, indicating improved oxidative status.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.